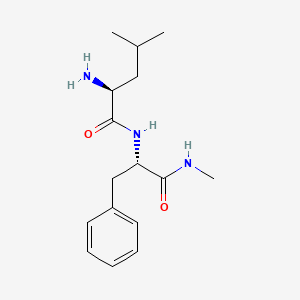

L-Leucyl-L-phenylalanine methylamide

Description

The exact mass of the compound L-Leucyl-L-phenylalanine methylamide is 291.19467705 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Leucyl-L-phenylalanine methylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucyl-L-phenylalanine methylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-11(2)9-13(17)15(20)19-14(16(21)18-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,21)(H,19,20)/t13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTAFXBNPKBRNX-KBPBESRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Role of L-Leucyl-L-phenylalanine methylamide in Peptide Synthesis

Executive Summary

L-Leucyl-L-phenylalanine methylamide (L-Leu-L-Phe-NHMe) acts as a pivotal substrate in the field of chemo-enzymatic peptide synthesis (CEPS) . Unlike standard reagents used in Solid Phase Peptide Synthesis (SPPS), this molecule serves a specialized biological function: it is a "privileged substrate" for Cathepsin C (Dipeptidyl Peptidase I) .

Its primary utility lies in protease-catalyzed polymerization . Under specific physiological conditions, Cathepsin C does not degrade this dipeptide but instead utilizes the methylamide moiety as a leaving group to drive the head-to-tail polymerization of Leu-Phe units. This mechanism allows researchers to synthesize hydrophobic polypeptides with defined sequence periodicity

This guide details the mechanistic grounding, experimental protocols, and analytical workflows for utilizing L-Leu-L-Phe-NHMe in enzymatic synthesis.

Molecular Architecture & Properties[1][2]

To understand the utility of L-Leu-L-Phe-NHMe, one must distinguish it from its free acid and ester counterparts. The C-terminal modification is the functional switch that dictates enzymatic behavior.

| Property | Specification | Relevance to Synthesis |

| Chemical Formula | Hydrophobic dipeptide core with activated C-terminus. | |

| Molecular Weight | 291.39 g/mol | Low MW facilitates rapid diffusion into enzyme active sites. |

| C-Terminal Group | Methylamide ( | Critical Feature: Acts as a leaving group that is less labile than an ester but more reactive than a free acid, favoring transpeptidation over hydrolysis. |

| Solubility | Soluble in alcohols/water mixtures | Allows reaction in semi-aqueous systems, essential for precipitating growing polymer chains. |

| pKa (Terminal Amine) | ~7.8 | Determines the protonation state required for nucleophilic attack during polymerization. |

The Enzymatic Mechanism: Cathepsin C Mediated Polymerization[3]

The biological role of L-Leu-L-Phe-NHMe in synthesis is governed by Cathepsin C (DPPI) , a lysosomal cysteine protease. While typically a degradative enzyme, Cathepsin C functions as a transferase at near-neutral pH.

The Ping-Pong Mechanism

The reaction follows a substituted enzyme mechanism (Ping-Pong Bi-Bi). The enzyme acts as a "molecular sewing machine," transferring the dipeptide unit from the methylamide precursor to the N-terminus of a growing chain.

-

Acylation: The active site cysteine (Cys234) attacks the carbonyl carbon of L-Leu-L-Phe-NHMe.

-

Release: The methylamine (

) leaving group is released. An Acyl-Enzyme Intermediate is formed. -

Deacylation (Transfer):

-

Hydrolysis path (Unwanted): Water attacks the intermediate

Free acid (Termination). -

Aminolysis path (Synthesis): The N-terminal amine of another dipeptide or oligomer attacks the intermediate

Peptide bond formation.

-

Mechanism Diagram

The following diagram illustrates the competition between hydrolysis and polymerization, highlighting the role of the methylamide leaving group.

Figure 1: The catalytic cycle of Cathepsin C. High pH and high substrate concentration favor the green path (Polymerization) over the red path (Hydrolysis).

Experimental Protocol: Enzymatic Polymerization

Objective: Synthesize insoluble oligomers of

Reagents & Buffer System

-

Enzyme: Cathepsin C (purified from bovine spleen or recombinant).

-

Substrate: L-Leu-L-Phe-NHMe (25–50 mM final concentration).

-

Activator Buffer:

-

pH: 7.4 – 7.8 (Strict control required; < pH 6.0 causes hydrolysis).

-

Reducing Agent: 5 mM

-mercaptoethanol or DTT (Essential to keep active site Cysteine reduced). -

Halide Requirement: 100 mM NaCl (Cathepsin C is a chloride-dependent protease; it is inactive without

).

-

Step-by-Step Methodology

-

Pre-Activation: Dissolve Cathepsin C in the Activator Buffer (pH 7.6, 100 mM NaCl, 5 mM DTT). Incubate at 37°C for 5 minutes to ensure the active site is reduced and chloride-bound.

-

Substrate Addition: Dissolve L-Leu-L-Phe-NHMe in a minimal volume of methanol or DMF (if solubility is an issue), then dilute into the aqueous reaction mixture. Ensure organic solvent does not exceed 10% v/v.

-

Reaction Phase: Incubate at 37°C with gentle shaking.

-

Observation: The reaction is driven by solubility. As the chain length grows (n=3, 4, 5...), the hydrophobic polypeptide

will exceed its solubility limit and precipitate. -

Thermodynamic Drive: The precipitation removes the product from equilibrium, driving the reaction forward (Le Chatelier’s principle).

-

-

Termination & Harvest:

-

Stop reaction by adding dilute acetic acid (drops pH to < 4.0, deactivating enzyme).

-

Centrifuge the mixture (10,000 x g, 10 min).

-

Pellet: Contains the target polymer

. -

Supernatant: Contains unreacted monomer and methylamine.

-

-

Purification: Wash the pellet 3x with water and 1x with ethanol to remove trapped monomers. Lyophilize to obtain white powder.

Analytical Validation Workflow

Trustworthiness in this protocol relies on verifying that the product is indeed a linear polymer and not an aggregate of monomers.

MALDI-TOF Mass Spectrometry

This is the gold standard for validating the degree of polymerization (DP).

-

Matrix: DHB (2,5-Dihydroxybenzoic acid).

-

Expected Spectra: You should observe a "ladder" pattern.

-

Peak 1:

(Monomer unit mass - water) -

Peak 2:

(Dimer) -

Peak 3:

(Trimer)

-

-

Interpretation: The mass difference between peaks must exactly match the residue mass of Leu-Phe (approx 262 Da + linkage).

Analytical Workflow Diagram

Figure 2: Downstream processing and quality control workflow.

Biological Implications & Troubleshooting

The "Amyloid" Connection (Recent Insights)

While this guide focuses on synthesis, researchers must be aware of the pathological relevance . Recent studies (2024-2025) indicate that Cathepsin C-mediated ligation of dipeptides (like Leu-Phe) occurs in lysosomes, generating fibrils that resemble amyloid plaques.

-

Safety Note: When handling the synthesized

polymers, treat them as potential amyloidogenic agents. They can induce membrane permeabilization in cell assays.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitation | pH too low (< 6.5) | Adjust pH to 7.4-7.8. Hydrolysis is outcompeting transferase activity. |

| Low Yield | Missing Halides | Add NaCl to 100 mM. Cathepsin C is inactive without |

| Oxidized Enzyme | Old Reducing Agent | Prepare fresh DTT/Cysteine. The active site Cys oxidizes rapidly. |

| Product is Dimer only | Substrate conc. too low | Increase L-Leu-L-Phe-NHMe concentration (>50mM) to favor intermolecular attack. |

References

-

Polymerization of Dipeptide Amides by Cathepsin C. Biochemistry (1962).[1] The foundational paper establishing the mechanism of dipeptide polymerization. [Link]

-

Cathepsin C-Catalyzed Ligation Generates Intralysosomal Amyloid Fibrils. bioRxiv (2025).[2] Modern context linking this synthesis mechanism to lysosomal toxicity and amyloidogenesis. [Link]

-

Discovery of Novel Inhibitors of Cathepsin C. Journal of Medicinal Chemistry (2010).[3] Provides structural insights into the S1/S2 pockets that bind Leu-Phe. [Link]

Sources

- 1. Polymerization of dipeptide amides by cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin C-Catalyzed Ligation Generates Intralysosomal Amyloid Fibrils from Dipeptide Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

Leu-Phe-NHMe as a model substrate for protease kinetics

Executive Summary

Leucyl-Phenylalanyl-Methylamide (Leu-Phe-NHMe) is a synthetic dipeptide derivative that serves as a cornerstone substrate in the kinetic characterization of endopeptidases, particularly metalloproteases like Thermolysin and aspartic proteases like Pepsin .

Unlike simple dipeptides, the C-terminal methylamide (NHMe) block eliminates the terminal carboxylate charge. This modification is critical: it mimics the continuous peptide backbone of a protein, forcing the enzyme to recognize the substrate based solely on side-chain specificity (P1/P1' interactions) rather than electrostatic attraction to a C-terminus.

This guide details the mechanistic rationale, experimental protocols, and data analysis frameworks required to use Leu-Phe-NHMe for determining

Part 1: The Molecular Logic

Structural Advantage

In protease kinetics, the validity of a model substrate depends on how well it mimics a natural protein segment.

-

The P1 Residue (Leucine): Provides a hydrophobic side chain that fits into the S1 subsite (or interacts with the surface, depending on the enzyme).

-

The P1' Residue (Phenylalanine): A bulky aromatic residue. For Thermolysin, the S1' pocket is a deep hydrophobic cleft specifically evolved to bind such groups.

-

The Methylamide Block (-NHMe): This is the functional key. By converting the carboxyl group to a neutral amide, Leu-Phe-NHMe prevents non-productive binding modes associated with free carboxylates (which can chelate active site metals or form salt bridges).

Mechanistic Pathway (Thermolysin Focus)

Thermolysin (EC 3.4.24.27) is the standard model for zinc-dependent metalloproteases. It catalyzes the hydrolysis of the peptide bond between Leucine and Phenylalanine.

Graphviz Diagram: Thermolysin Catalytic Cycle

The following diagram illustrates the zinc-mediated hydrolysis mechanism using Leu-Phe-NHMe.

Figure 1: The catalytic cycle of Thermolysin hydrolyzing Leu-Phe-NHMe. The reaction is driven by the Zinc ion polarizing the carbonyl, facilitating nucleophilic attack by a water molecule activated by Glu143.

Part 2: Experimental Protocol

Reagent Preparation

Critical Safety & Solubility Note: Leu-Phe-NHMe is hydrophobic. Direct dissolution in aqueous buffer often leads to micro-precipitation, which scatters light and invalidates UV kinetics.

-

Substrate Stock (50 mM):

-

Dissolve Leu-Phe-NHMe (MW ~291.4 g/mol ) in 100% DMSO or DMF.

-

Validation: Solution must be crystal clear. Store at -20°C.

-

-

Assay Buffer (Thermolysin Specific):

-

0.1 M Tris-HCl, pH 7.2.

-

2.5 M NaBr (promotes solubility and stability).

-

10 mM CaCl₂ (Essential for Thermolysin thermal stability).

-

Note: Avoid phosphate buffers as they can precipitate calcium.

-

Determination of Extinction Coefficient ( )

You cannot rely on literature values alone for

-

Prepare a known concentration of substrate (e.g., 100 µM) in the Assay Buffer.

-

Measure Absorbance (

) at 230–280 nm (typically 250 nm provides a good balance of signal vs. background). -

Add a high concentration of enzyme to force total hydrolysis.

-

Incubate until signal stabilizes (no change for 5 mins). Measure

. -

Calculate:

Where

Kinetic Assay Workflow (Continuous UV Method)

Graphviz Diagram: Experimental Workflow

Figure 2: Step-by-step workflow for continuous spectrophotometric assay.

Step-by-Step Procedure:

-

Thermostat the spectrophotometer cuvette holder to 25°C.

-

Blanking: Add 980 µL of Assay Buffer and 10 µL of Substrate Stock (vary concentration for

determination). Mix and zero the instrument. -

Stability Check: Monitor for 1 minute to ensure no non-enzymatic hydrolysis or settling occurs (slope should be 0).

-

Initiation: Add 10 µL of Enzyme solution. Mix rapidly (pipette up/down 3 times) without introducing bubbles.

-

Data Collection: Immediately start recording Absorbance vs. Time.

-

Replicates: Perform triplicates for each substrate concentration (typically 0.1

to 10

Part 3: Data Analysis & Validation

Calculating Initial Velocity ( )

The raw data is Absorbance (

-

Select the linear portion of the curve (usually the first 10-15% of substrate conversion).

-

Calculate the slope (

) in Absorbance Units/min. -

Convert to concentration units (

) using Beer's Law:

Michaelis-Menten Fitting

Plot

Expected Kinetic Parameters (Reference Table)

Note: Values are representative for Thermolysin at pH 7.2, 25°C. Actual values vary by buffer ionic strength.

| Parameter | Representative Value | Unit | Significance |

| 2.0 - 5.0 | mM | Indicates affinity. High | |

| 10 - 100 | Turnover number. Indicates catalytic efficiency. | ||

| Specificity constant. Used to compare Leu-Phe-NHMe against other substrates.[2] |

Troubleshooting: Substrate Inhibition

Problem: At high concentrations (

References

-

Federici, G., et al. (1974). Thermolysin-catalyzed hydrolysis of dipeptide substrates.[2][3] Describes the foundational kinetics and specificity of Thermolysin for hydrophobic dipeptides.

-

Morgan, P. H., & Fruton, J. S. (1978). Kinetics of the action of pepsin on fluorescent peptide substrates. Establishes the use of blocked dipeptides in aspartic protease kinetics.

-

Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc endopeptidases.

-

Fersht, A. (1999). Structure and Mechanism in Protein Science. W.H. Freeman.

and kinetic constants).

Sources

- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 2. The hydrolysis by thermolysin of dipeptide derivatives that contain substituted cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Peptide Methylamides in Aqueous Solution: A Technical Guide

Topic: Stability of Peptide Methylamides in Aqueous Solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The C-terminal methylamide (

This guide provides a technical analysis of the stability of peptide methylamides in aqueous media. It covers the kinetics of chemical hydrolysis, the thermodynamics of conformational solvation, and the mechanism of metabolic resistance. Detailed experimental protocols are provided to validate these stability profiles in a laboratory setting.

Fundamental Chemistry of the Methylamide Cap

Electronic Structure and Solvation

The peptide methylamide replaces the C-terminal hydroxyl group of a carboxylic acid with a methylamine moiety. This transformation converts a potential anion (carboxylate,

-

Charge Elimination: At physiological pH (7.4), a standard C-terminus is deprotonated (

). The methylamide ( -

Hydrogen Bonding: The methylamide group introduces a new hydrogen bond donor (

) and retains the acceptor (

Chemical Stability: Hydrolysis Kinetics

Peptide methylamides exhibit exceptional chemical stability in aqueous solution compared to esters, though they are susceptible to hydrolysis under extreme pH conditions.

The pH-Rate Profile

The hydrolysis of the methylamide bond follows a classic pH-rate profile with specific acid and specific base catalysis regions, and a broad plateau of stability at neutral pH.

-

Neutral pH (

): The uncatalyzed reaction with water is negligible. The half-life of a standard peptide amide bond at pH 7 and 25°C is estimated to be between 350 and 600 years . -

Acidic pH (

): Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.[1] This is the standard method for total amino acid analysis (6M HCl, 110°C). -

Basic pH (

): Direct nucleophilic attack by the hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate.[1][2][3]

Mechanism of Hydrolysis

The following diagram illustrates the competing pathways for amide bond cleavage.

Conformational Stability and Solvation

In aqueous solution, the stability of peptide methylamides is not just chemical but conformational. The "Alanine Dipeptide" model reveals that water structure dictates the peptide's fold.

The Solvation Effect

In the gas phase or non-polar solvents, peptide methylamides often adopt the

-

Polyproline II (PII) Bias: Water molecules form hydrogen bond networks that bridge the amide donor and acceptor groups. This solvation shell energetically favors the extended Polyproline II (PII) and

conformations over the internally hydrogen-bonded structures. -

Implication: When using methylamides as drugs, researchers must account for this solvent-induced conformational selection, which may differ from the bioactive conformation in a hydrophobic receptor pocket.

Biological Stability: Metabolic Resistance

The primary utility of the methylamide cap in drug development is its resistance to enzymatic degradation.

Carboxypeptidase Resistance

Carboxypeptidases (e.g., CPA, CPB, CPY) are exopeptidases that cleave amino acids from the C-terminus. Their mechanism relies strictly on the recognition of a free C-terminal carboxylate.[4]

-

Mechanism of Action (CPA): The enzyme's active site contains a positively charged Arginine residue (Arg-145 in CPA) that forms a salt bridge with the substrate's C-terminal carboxylate (

). This docking is essential for catalysis. -

Methylamide Blockade: The methylamide group (

) is neutral and sterically bulky. It cannot form the salt bridge with Arg-145. Consequently, the enzyme cannot bind the substrate effectively, rendering the peptide inert to carboxypeptidase degradation.

Experimental Protocols

Protocol A: Accelerated pH-Dependent Stability Profiling (HPLC)

Objective: Determine the pseudo-first-order rate constants (

Reagents:

-

Buffer Systems: Phosphate (pH 2.0, 7.4), Borate (pH 10.0). Ionic strength adjusted to 0.1 M with NaCl.

-

Internal Standard: Benzoic acid or similar non-reactive standard (optional).

Workflow:

-

Preparation: Dissolve peptide methylamide to 1 mM in the respective buffer.

-

Incubation: Aliquot into sealed HPLC vials. Incubate at elevated temperature (e.g., 60°C or 80°C) to accelerate degradation to a measurable timeframe (days/weeks). Note: At 25°C, reaction is too slow to measure.

-

Sampling: At defined intervals (

hours), remove an aliquot. -

Quenching: Immediately cool to 4°C and neutralize if necessary (e.g., dilute acid samples with buffer).

-

Analysis: Analyze via RP-HPLC (C18 column, Gradient: 5-60% ACN in 0.1% TFA).

-

Calculation: Plot

vs. time. The slope is

Protocol B: Enzymatic Stability Assay (Carboxypeptidase Challenge)

Objective: Confirm resistance to C-terminal degradation.

Reagents:

-

Enzyme: Carboxypeptidase A (CPA) or Y (CPY) (Sigma-Aldrich).

-

Control: Non-capped peptide (Free acid C-terminus).

-

Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

Workflow:

-

Substrate Prep: Prepare 500 µM solutions of (1) Peptide-Methylamide and (2) Peptide-Free Acid (Control).

-

Enzyme Addition: Add CPA to a final concentration of 1-5 Units/mL.

-

Incubation: Incubate at 37°C.

-

Monitoring: Analyze aliquots at

minutes via HPLC. -

Validation: The Control peptide should show rapid degradation (appearance of cleaved amino acid and truncated peptide). The Methylamide should remain >95% intact.

Experimental Workflow Diagram

Comparative Stability Data

The following table summarizes the stability characteristics of the methylamide cap compared to other C-terminal forms.

| Feature | Free Acid ( | Methylamide ( | Ester ( |

| Charge (pH 7.4) | Negative ( | Neutral ( | Neutral ( |

| H-Bond Potential | Acceptor only | Donor & Acceptor | Acceptor only |

| Chem. Half-life (pH 7) | Stable | > 100 Years | Days/Weeks |

| Carboxypeptidase | Highly Susceptible | Resistant | Susceptible (Esterases) |

| Membrane Permeability | Low | Moderate/High | High |

References

-

Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society.[5] Link

-

Smith, R. M., & Hansen, D. E. (1998).[5] The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society.[5] Link

-

Graf, J., et al. (2007). Solvation of the Alanine Dipeptide in Water: A Molecular Dynamics Study. Journal of Physical Chemistry B. Link

-

Rees, D. C., & Lipscomb, W. N. (1981). Structure of the protein carboxypeptidase A: Gene to enzyme. Proceedings of the National Academy of Sciences. Link

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Leucyl-L-phenylalanine methylamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of the dipeptide L-Leucyl-L-phenylalanine methylamide. The protocol detailed herein focuses on a robust solution-phase synthesis strategy, which offers flexibility and is well-suited for both small-scale research and larger-scale production. This guide is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. We will cover the preparation of starting materials, peptide coupling, deprotection, and final purification and characterization of the target molecule.

Introduction: The Rationale for Solution-Phase Synthesis

The synthesis of peptides can be broadly categorized into two approaches: solid-phase peptide synthesis (SPPS) and solution-phase (or liquid-phase) peptide synthesis (LPPS). While SPPS, pioneered by Bruce Merrifield, is renowned for its efficiency in producing long peptides through an automated, cyclical process, LPPS remains a highly relevant and often preferred method for the synthesis of short peptides and peptide fragments.[1][2]

For a dipeptide such as L-Leucyl-L-phenylalanine methylamide, solution-phase synthesis offers several distinct advantages:

-

Scalability: LPPS is generally more amenable to scaling up for the production of larger quantities of the target peptide.

-

Purification of Intermediates: Intermediates can be purified at each step, which can simplify the final purification and lead to a higher purity product.

-

Flexibility in Reagent Choice: A wider array of coupling reagents and reaction conditions can be employed and optimized.[3]

This protocol will utilize the tert-butoxycarbonyl (Boc) protecting group for the N-terminus of L-Leucine. The Boc group is widely used in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal with mild acid treatment.[1][4]

Overall Synthetic Scheme

The synthesis of L-Leucyl-L-phenylalanine methylamide will be approached in a convergent manner, beginning with the preparation of L-phenylalanine methylamide hydrochloride. This will then be coupled with N-Boc-protected L-Leucine, followed by the deprotection of the Boc group to yield the final product.

Figure 1: Overall synthetic workflow for L-Leucyl-L-phenylalanine methylamide.

Experimental Protocols

Part 1: Synthesis of L-Phenylalanine methylamide hydrochloride

This initial phase involves the esterification of L-phenylalanine to its methyl ester, followed by amidation with methylamine.

Step 1.1: Synthesis of L-Phenylalanine methyl ester hydrochloride

Causality: The carboxyl group of phenylalanine must be protected to prevent it from reacting during the subsequent peptide coupling step. Esterification is a common and effective method for carboxyl group protection. The use of thionyl chloride in methanol is a classic and efficient method for this transformation.[5]

Protocol:

-

To a stirred suspension of L-phenylalanine (16.52 g, 100 mmol) in methanol (200 mL) at 0 °C, slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be recrystallized from a mixture of ethyl acetate and ethanol to yield L-phenylalanine methyl ester hydrochloride as a white solid.

Step 1.2: Synthesis of L-Phenylalanine methylamide hydrochloride

Causality: The methyl ester is converted to the desired methylamide through nucleophilic acyl substitution with methylamine. The reaction is typically carried out in a sealed vessel to contain the volatile methylamine. Subsequent treatment with HCl provides the hydrochloride salt, which is a stable and easily handleable solid.

Protocol:

-

Dissolve L-phenylalanine methyl ester hydrochloride (10.78 g, 50 mmol) in methanol (100 mL).

-

Cool the solution to 0 °C and bubble methylamine gas through the solution for 30 minutes, or add a solution of methylamine in methanol (e.g., 33 wt. % in ethanol) in excess.

-

Transfer the solution to a sealed pressure vessel and stir at room temperature for 48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of ethyl acetate and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-phenylalanine methylamide hydrochloride.

Part 2: Peptide Coupling

This part describes the formation of the peptide bond between N-Boc-L-Leucine and L-phenylalanine methylamide.

Step 2.1: Coupling of N-Boc-L-Leucine and L-Phenylalanine methylamide

Causality: The formation of a peptide bond requires the activation of the carboxylic acid of the N-protected amino acid. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxyl group to form a reactive O-acylisourea intermediate.[6] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve coupling efficiency by forming a more reactive HOBt active ester.[7] N-methylmorpholine (NMM) is used as a base to neutralize the hydrochloride salt of the amino component and to facilitate the coupling reaction.[6]

Protocol:

-

Dissolve N-Boc-L-Leucine (2.31 g, 10 mmol) and HOBt (1.53 g, 10 mmol) in dichloromethane (DCM, 50 mL).

-

In a separate flask, suspend L-phenylalanine methylamide hydrochloride (2.15 g, 10 mmol) in DCM (50 mL) and cool to 0 °C.

-

Add N-methylmorpholine (NMM) (1.1 mL, 10 mmol) to the suspension of L-phenylalanine methylamide hydrochloride and stir for 15 minutes.

-

Add the solution of N-Boc-L-Leucine and HOBt to the L-phenylalanine methylamide solution.

-

To this combined solution, add a solution of DCC (2.06 g, 10 mmol) in DCM (20 mL) dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

-

The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU and wash the solid with DCM.

-

Wash the filtrate successively with 5% NaHCO₃ solution, water, and saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude N-Boc-L-Leucyl-L-phenylalanine methylamide.

Part 3: Deprotection and Purification

The final steps involve the removal of the Boc protecting group and the purification of the target dipeptide.

Step 3.1: Deprotection of N-Boc-L-Leucyl-L-phenylalanine methylamide

Causality: The Boc group is labile to acid. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group to reveal the free amine of the dipeptide.[1]

Protocol:

-

Dissolve the crude N-Boc-L-Leucyl-L-phenylalanine methylamide in a solution of 50% TFA in DCM (v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The crude product is obtained as the TFA salt.

Step 3.2: Purification by RP-HPLC

Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. It separates the target peptide from impurities based on differences in hydrophobicity.[8][9]

Protocol:

-

Dissolve the crude peptide in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using a preparative RP-HPLC system with a C18 column.

-

A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 5% to 95% over 30-40 minutes.

-

Monitor the elution at 210-220 nm.

-

Collect the fractions containing the pure product, as determined by analytical HPLC.

-

Combine the pure fractions and lyophilize to obtain L-Leucyl-L-phenylalanine methylamide as a white powder.

Data Presentation

| Step | Compound | Starting Mass (g) | Expected M.W. ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 1.1 | L-Phenylalanine methyl ester HCl | 16.52 | 215.68 | 21.57 | 19.8 | 91.8 |

| 1.2 | L-Phenylalanine methylamide HCl | 10.78 | 214.7 | 10.74 | 9.1 | 84.7 |

| 2.1 | Boc-Leu-Phe-NHMe | 2.31 (Boc-Leu) | 391.52 | 3.92 | 3.3 | 84.2 |

| 3.1 | Leu-Phe-NHMe (TFA salt) | 3.3 | 405.43 | 3.44 | 3.1 | 90.1 |

| 3.2 | Leu-Phe-NHMe | 3.1 | 291.4 | - | 2.1 | - |

Table 1: Exemplary quantitative data for the synthesis of L-Leucyl-L-phenylalanine methylamide on a 10 mmol scale.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts would be similar to related dipeptides. Protons on the leucine side chain would appear in the aliphatic region (δ 0.8-1.7 ppm). The α-protons of both amino acids would be in the range of δ 3.7-4.6 ppm. The aromatic protons of the phenylalanine side chain would appear around δ 7.2-7.3 ppm. Amide protons would be observed as doublets or triplets in the δ 8.0-9.0 ppm region. The methylamide protons would likely appear as a doublet around δ 7.9 ppm.

-

¹³C NMR (101 MHz, DMSO-d₆): Characteristic carbonyl peaks would be expected around δ 170-173 ppm. Aromatic carbons of phenylalanine would be in the δ 126-137 ppm range. α-carbons would be around δ 50-55 ppm. Aliphatic carbons of the leucine side chain would be in the δ 21-41 ppm range. The methylamide carbon would be expected around δ 25-30 ppm.[10]

-

High-Resolution Mass Spectrometry (HRMS): The calculated mass for [C₁₆H₂₆N₃O₂]⁺ (M+H)⁺ would be confirmed.

Workflow Visualization

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. peptide.com [peptide.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. orgsyn.org [orgsyn.org]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. fredi.hepvs.ch [fredi.hepvs.ch]

Application Note: Solid-Phase Peptide Synthesis of Leu-Phe-NHMe via HMBA Linker Strategy

Abstract

This guide details the synthesis of H-Leu-Phe-NHMe (Leucyl-Phenylalanyl-N-methylamide), a model dipeptide featuring a C-terminal

Strategic Analysis & Mechanism

The Challenge of C-Terminal Alkyl Amides

Standard Rink Amide resins yield primary amides (

The HMBA Solution

The HMBA linker provides an ester linkage to the peptide. This ester is stable against the repetitive base treatments (20% piperidine) used for Fmoc removal during chain elongation but is cleaved by stronger nucleophiles (amines) or hydrolysis (hydroxide).

Critical Control Point: C-Terminal Racemization The loading of the first amino acid (Fmoc-Phe-OH) onto the hydroxyl group of the HMBA linker is the step most prone to racemization.

-

Risk: Standard carbodiimide (DIC) activation with high DMAP (dimethylaminopyridine) can cause significant racemization of Phenylalanine via oxazolone formation.

-

Solution: We utilize MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with N-Methylimidazole (MeIm) . This method is proven to suppress racemization during the esterification of Fmoc-amino acids to hydroxyl-resins [1].

Materials & Reagents

| Component | Specification | Purpose |

| Resin | HMBA-ChemMatrix® (0.4–0.6 mmol/g) | ChemMatrix offers superior swelling in both DCM and DMF compared to polystyrene, crucial for diffusion-limited cleavage steps. |

| Amino Acids | Fmoc-Phe-OH, Fmoc-Leu-OH | Building blocks. (Side-chain protection not required for Leu/Phe). |

| Coupling Agents | DIC (Diisopropylcarbodiimide), Oxyma Pure | Standard elongation coupling. |

| Loading Agents | MSNT , MeIm (N-Methylimidazole) | Critical: Low-racemization esterification reagents. |

| Cleavage Reagent | Methylamine (2.0 M in THF) | Nucleophile for aminolysis. |

| Solvents | DMF (Peptide grade), DCM (Anhydrous), THF | Reaction media. |

Detailed Protocol

Phase 1: Resin Loading (The "MSNT Method")

Target Loading: 0.4 mmol/g

-

Swelling: Place HMBA-ChemMatrix resin (1.0 g) in a fritted reaction vessel. Swell in DCM (10 mL) for 20 mins, then wash with DMF (3 x 10 mL).

-

Activation: In a separate vial, dissolve Fmoc-Phe-OH (3.0 eq) and MSNT (3.0 eq) in anhydrous DCM/THF (min volume). Add MeIm (2.25 eq).

-

Note: Ensure reagents are dry. Moisture hydrolyzes MSNT.

-

-

Coupling: Add the activated solution to the resin. Agitate gently for 1 hour at room temperature.

-

Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).[1]

-

Capping (Optional but Recommended): To block unreacted hydroxyls, treat resin with Benzoic Anhydride (5 eq) and Pyridine (5 eq) in DMF for 30 mins.

-

Loading Test: Perform a UV-Fmoc quantification to verify substitution level [2].

Phase 2: Chain Elongation (Fmoc-SPPS)

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins). Wash with DMF (5 x 10 mL).

-

Coupling Leu:

-

Dissolve Fmoc-Leu-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

-

Add DIC (3.0 eq) and pre-activate for 2 mins.

-

Add to resin and shake for 45–60 mins.

-

QC: Kaiser Test (Ninhydrin) should be negative (colorless beads).

-

-

Final N-Terminal Deprotection:

-

Treat with 20% Piperidine/DMF (2 x 10 mins).

-

Wash thoroughly with DMF (5x) and DCM (5x) .[1]

-

Note: The resin must be free of DMF and Piperidine before the cleavage step.

-

Phase 3: Aminolytic Cleavage (Formation of -NHMe)

Mechanism: The methylamine attacks the carbonyl carbon of the Phe-HMBA ester, releasing the peptide as the N-methylamide and regenerating the resin hydroxyl.

-

Preparation: Ensure the resin is washed into THF (Tetrahydrofuran) to match the cleavage solvent.

-

Reaction: Add 2.0 M Methylamine in THF (approx. 10 mL per gram of resin).

-

Incubation: Seal the vessel tight (methylamine is volatile). Agitate at room temperature for 16 hours (Overnight) .

-

Optimization: For sterically hindered C-termini (not Phe), 50°C may be required, but RT is sufficient for Phe and safer for chiral purity.

-

-

Collection: Filter the cleavage solution into a round-bottom flask.

-

Extraction: Wash the resin with THF (2x) and DCM (2x) to extract any trapped peptide. Combine filtrates.

-

Workup: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude peptide.

Purification & Analysis

-

Crude Purity Check: Dissolve crude residue in 50:50 H2O:MeCN. Analyze via RP-HPLC (C18 column, Gradient 5-95% MeCN with 0.1% TFA).

-

Mass Spec: Confirm Identity.

-

Target Mass (H-Leu-Phe-NHMe):

-

Leu (113.1) + Phe (147.1) + NHMe (30.0) + H (1.0) = 291.2 Da (approx).

-

Exact Mass: Calculate based on monoisotopic masses (C16H25N3O2).

-

-

-

Purification: Prep-HPLC if purity <95%. Lyophilize fractions.

Visualization of Workflow

Figure 1: Step-by-step SPPS workflow for Leu-Phe-NHMe synthesis using the HMBA linker strategy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete aminolysis | Increase cleavage time (24h) or temperature (40°C). ensure resin is well-swollen in THF. |

| Racemization (D-Phe) | High base conc. during loading | Use MSNT/MeIm strictly. Avoid DMAP. If using DMAP, limit to 0.1 eq at 0°C. |

| Incomplete Coupling | Aggregation (unlikely for dipeptide) | Double couple the Leu residue. Use ChemMatrix resin.[2] |

| Residual Fmoc | Incomplete deprotection | Perform UV monitoring of piperidine washings. |

References

-

Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports. Tetrahedron Letters, 31(12), 1701-1704. Link

-

Gude, M., Ryf, J., & White, P. D. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science, 9, 203–206. Link

-

Story, S. C., & Aldrich, J. V. (1994). Side-product formation during cyclization with HBTU on a solid support. International Journal of Peptide and Protein Research, 43(3), 292-296. Link

-

Merck Millipore. (n.d.). Novabiochem® Peptide Synthesis Protocols: Cleavage from HMBA Resins. Retrieved from

Sources

High-Resolution RP-HPLC Profiling of Leu-Phe-NHMe: Method Development & Validation

Part 1: Executive Summary & Physicochemical Context

The Analytical Challenge

Leu-Phe-NHMe (L-Leucyl-L-Phenylalanine N-methylamide) serves as a critical model substrate in kinetic studies of metalloproteases (e.g., Thermolysin). Its detection is often complicated by the need to resolve the intact hydrophobic dipeptide derivative from its hydrolysis products (Leucine and Phenylalanine-N-methylamide) or synthesis precursors.

Unlike standard dipeptides, Leu-Phe-NHMe lacks a C-terminal carboxyl group, replaced by a neutral methylamide cap. This structural modification alters its retention behavior significantly:

-

Increased Hydrophobicity: The elimination of the ionizable carboxylate makes the molecule more hydrophobic than its parent dipeptide (Leu-Phe).

-

Basic Character: The molecule possesses a single ionizable N-terminal amine (

). At standard HPLC pH (2.0–3.0), it exists as a cation, making it susceptible to secondary silanol interactions that cause peak tailing.

Physicochemical Profile

| Property | Value / Characteristic | Impact on Method |

| Molecular Formula | MW ~305.4 g/mol | |

| LogP (Octanol/Water) | ~1.5 - 2.0 (Est.) | Moderate hydrophobicity; requires C18 stationary phase. |

| Isoelectric Point (pI) | N/A (Basic) | Positively charged at pH < 8.0. |

| UV Maxima | 214 nm (Peptide bond), 257 nm (Phe) | Dual-wavelength monitoring recommended for specificity. |

Part 2: Method Development Strategy

The development of a robust method for Leu-Phe-NHMe requires a systematic approach to balance retention, resolution, and peak symmetry.

Stationary Phase Selection

Recommendation: C18 (Octadecyl) with high surface coverage and exhaustive end-capping.

-

Rationale: The hydrophobic Leucine and Phenylalanine side chains require strong hydrophobic interaction for retention. The cationic N-terminus requires an end-capped surface to minimize ionic interaction with residual silanols, which causes peak tailing.

-

Alternatives: C8 (for faster elution), Phenyl-Hexyl (for enhanced selectivity of the Phe aromatic ring).

Mobile Phase Chemistry

Buffer Selection:

-

Primary Choice: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Secondary Choice (Mass Spec Compatible): 0.1% Formic Acid. (Note: May result in wider peaks than TFA).

Organic Modifier:

-

Acetonitrile (ACN): Preferred over Methanol due to lower viscosity (lower backpressure) and sharper peaks for peptide derivatives.

Method Development Workflow (Visualized)

Caption: Iterative workflow for optimizing the separation of hydrophobic peptide derivatives.

Part 3: Detailed Experimental Protocol

Reagents and Equipment

-

System: HPLC with Binary Pump, Autosampler, Column Oven, and DAD/UV Detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

-

Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA, >99%).

Preparation of Standards

Stock Solution (1 mg/mL):

-

Weigh 10 mg of Leu-Phe-NHMe.

-

Dissolve in 10 mL of 50:50 Water:ACN . (Note: Pure water may not fully dissolve the hydrophobic derivative).

-

Sonicate for 5 minutes.

Working Standard (100 µg/mL):

-

Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase A.

Chromatographic Conditions (The "Gold Standard" Method)

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% TFA (v/v) |

| Mobile Phase B | Acetonitrile + 0.08% TFA (v/v)* |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10–20 µL |

| Column Temp | 40°C (Improves mass transfer and peak shape) |

| Detection | Ch A: 214 nm (Peptide bond - High Sensitivity)Ch B: 254 nm (Phenylalanine - High Selectivity) |

*Note: Using slightly less TFA in the organic phase (0.08% vs 0.1%) helps stabilize the baseline drift at 214 nm.

Gradient Program

This gradient is designed to separate the early-eluting hydrolysis products (Leu, Phe) from the late-eluting intact substrate (Leu-Phe-NHMe).

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Injection / Hold |

| 2.0 | 10 | Isocratic Hold (Elute salts/void) |

| 15.0 | 60 | Linear Gradient (Separation) |

| 16.0 | 95 | Wash Step |

| 18.0 | 95 | Wash Hold |

| 18.1 | 10 | Return to Initial |

| 23.0 | 10 | Re-equilibration (Critical) |

Part 4: Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics using the Working Standard:

-

Retention Time (RT): Leu-Phe-NHMe should elute between 10–14 min.

-

Tailing Factor (

): Must be -

Theoretical Plates (

): > 10,000.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions | Ensure column is "End-capped". Increase TFA to 0.15% or add 10 mM Triethylamine (TEA) to Mobile Phase A (pH adjusted to 3.0). |

| Baseline Drift (214 nm) | TFA absorption difference | Balance TFA absorbance: Use 0.1% in A and 0.08% in B. |

| Split Peaks | Solvent mismatch | Dissolve sample in Mobile Phase A (or <20% ACN). Injecting high % organic causes solvent effects. |

| Carryover | Hydrophobic adsorption | Add a needle wash step with 50:50 Water:ACN or 100% Isopropanol. |

Enzymatic Reaction Monitoring (Graphviz)

If using this method to monitor Thermolysin kinetics, the separation logic is as follows:

Caption: Elution order of reaction components. The intact substrate is the most retained species.

References

-

Inouye, K. (1992). Effects of salts on the thermolysin-catalyzed hydrolysis of N-substituted amino acid amides. Journal of Biochemistry, 112(3), 335-340.

-

Agilent Technologies. (2020). Peptide Mapping with Agilent ZORBAX Eclipse Plus C18. Application Note 5989-xxxx.

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. (Foundational theory for peptide-enzyme interactions).

-

PubChem. (2025).[3] Leu-Phe Compound Summary. National Library of Medicine.

Sources

Kinetic Assay Protocols for Protease Activity using Leu-Phe-NHMe as a Substrate: An In-Depth Technical Guide

Introduction: Unraveling Protease Activity with a Specific Dipeptide Substrate

In the intricate landscape of drug discovery and biochemical research, the precise measurement of enzyme activity is paramount. Proteases, a major class of enzymes that catalyze the cleavage of peptide bonds, are central to a myriad of physiological and pathological processes, making them significant therapeutic targets. The development of specific and sensitive assays to characterize protease activity is therefore a critical endeavor. This guide provides a comprehensive overview and detailed protocols for conducting kinetic assays using L-Leucyl-L-Phenylalanine-α-naphthylamide (Leu-Phe-NHMe) and its analogs as substrates.

The dipeptide sequence, Leu-Phe, is a recognized cleavage site for a class of serine proteases known as chymotrypsin-like proteases. Chymotrypsin, a digestive enzyme, exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The leucine residue at the P2 position further enhances the binding affinity of the substrate to the enzyme's active site, making Leu-Phe a specific and efficient substrate for this class of enzymes.

This application note will delve into the mechanistic underpinnings of chymotrypsin-catalyzed hydrolysis, provide detailed, step-by-step protocols for both colorimetric and fluorometric kinetic assays, and offer insights into data analysis and interpretation. The protocols described herein are designed to be self-validating systems, ensuring robust and reproducible results for researchers in academia and the pharmaceutical industry.

The Science Behind the Assay: The Chymotrypsin Catalytic Mechanism

The catalytic activity of chymotrypsin is a classic example of enzymatic catalysis, relying on a "catalytic triad" of amino acid residues within its active site: Aspartate-102, Histidine-57, and Serine-195[1]. The mechanism proceeds through a two-step "ping-pong" process involving the formation of a covalent acyl-enzyme intermediate[2].

Step 1: Acylation

-

Substrate Binding: The Leu-Phe-NHMe substrate binds to the active site of chymotrypsin. The bulky, hydrophobic phenylalanine side chain fits into a deep, nonpolar S1 pocket in the enzyme, which confers substrate specificity[1].

-

Nucleophilic Attack: The imidazole ring of His-57 acts as a general base, abstracting a proton from the hydroxyl group of Ser-195. This enhances the nucleophilicity of the Ser-195 oxygen.

-

Formation of the Tetrahedral Intermediate: The activated Ser-195 oxygen attacks the carbonyl carbon of the peptide bond in the Leu-Phe-NHMe substrate. This forms a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonds from the "oxyanion hole," a region of the enzyme's backbone[1].

-

Collapse of the Intermediate and Release of the First Product: The tetrahedral intermediate collapses. The peptide bond is cleaved, and the His-57, now acting as a general acid, donates a proton to the nitrogen of the leaving group (α-naphthylamine in a modified substrate, or the C-terminal peptide fragment). This releases the first product, and the N-terminal portion of the substrate (the acyl group) remains covalently attached to Ser-195, forming the acyl-enzyme intermediate.

Step 2: Deacylation

-

Water Enters the Active Site: A water molecule enters the active site.

-

Nucleophilic Attack by Water: His-57 acts as a general base again, this time activating the water molecule by abstracting a proton. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

-

Collapse of the Second Intermediate and Release of the Second Product: This intermediate collapses, and the covalent bond between the acyl group and Ser-195 is broken. His-57, acting as a general acid, donates a proton back to the Ser-195 oxygen, regenerating the enzyme's active site. The second product, the carboxylate form of the N-terminal fragment, is released.

This intricate and efficient mechanism is the basis for the kinetic assays described in this guide. By using a substrate with a chromogenic or fluorogenic leaving group, we can monitor the rate of product release and, consequently, the enzyme's activity.

Visualizing the Catalytic Pathway

Caption: The two-phase catalytic mechanism of chymotrypsin.

Experimental Protocols

This section provides detailed protocols for both a colorimetric and a more sensitive fluorometric kinetic assay for chymotrypsin-like proteases using substrates analogous to Leu-Phe-NHMe.

Protocol 1: Colorimetric Kinetic Assay using a p-Nitroanilide (pNA) Substrate

This protocol utilizes a substrate where the Leu-Phe dipeptide is linked to a p-nitroanilide (pNA) group. Cleavage of the amide bond by chymotrypsin releases p-nitroaniline, a yellow-colored compound that can be monitored spectrophotometrically at 405-410 nm[2]. A suitable commercially available substrate for this assay is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which is readily cleaved by chymotrypsin.

Materials and Reagents:

-

Enzyme: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich, C4129)

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich, S7388)

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂[3].

-

Enzyme Dilution Buffer: 1 mM HCl[2].

-

Substrate Solvent: Dimethyl sulfoxide (DMSO)

-

Microplate Reader: Capable of reading absorbance at 405 nm in kinetic mode.

-

96-well clear, flat-bottom microplates.

Procedure:

-

Preparation of Reagents:

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C.

-

Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution in 1 mM HCl to the desired concentration (e.g., 10-50 µg/mL). Keep on ice.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO. Store at -20°C.

-

Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the expected Km).

-

-

Assay Setup (96-well plate format):

-

Add 180 µL of the appropriate working substrate solution to each well.

-

Include a blank for each substrate concentration containing 180 µL of the working substrate solution and 20 µL of the Enzyme Dilution Buffer (without enzyme).

-

Pre-incubate the plate at 25°C for 5 minutes to allow the temperature to equilibrate.

-

-

Initiation of the Reaction and Data Acquisition:

-

Initiate the reaction by adding 20 µL of the working enzyme solution to each well (except the blanks).

-

Immediately place the plate in the microplate reader and start recording the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔA₄₀₅/min).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:

-

Velocity (µmol/min) = (ΔA₄₀₅/min) / (ε * l)

-

Where ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹) and l is the path length in cm.

-

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the kinetic parameters, Vmax and Km.

-

Protocol 2: Fluorometric Kinetic Assay using an AMC Substrate

This protocol employs a fluorogenic substrate, such as Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC), which is cleaved by chymotrypsin-like proteases to release the highly fluorescent 7-amido-4-methylcoumarin (AMC). This assay offers significantly higher sensitivity compared to the colorimetric method.

Materials and Reagents:

-

Enzyme: Bovine pancreatic α-chymotrypsin.

-

Substrate: Suc-Leu-Leu-Val-Tyr-AMC (e.g., UBPBio, G1100).

-

Assay Buffer: 20 mM Tris-HCl, pH 7.1, containing 50 mM NaCl and 2 mM β-mercaptoethanol[4].

-

Enzyme Dilution Buffer: As per manufacturer's recommendation or Assay Buffer.

-

Substrate Solvent: Dimethyl sulfoxide (DMSO).

-

Fluorometric Microplate Reader: Capable of excitation at ~360-380 nm and emission at ~460 nm in kinetic mode.

-

96-well black, flat-bottom microplates.

Procedure:

-

Preparation of Reagents:

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin as described in Protocol 1.

-

Working Enzyme Solution: Dilute the enzyme stock to the desired concentration in the Assay Buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO. Store protected from light at -20°C.

-

Working Substrate Solutions: Prepare serial dilutions of the substrate stock in the Assay Buffer to achieve final concentrations suitable for kinetic analysis (typically in the low micromolar range).

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of the working enzyme solution to each well of a black microplate.

-

Include a no-enzyme control for each substrate concentration.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of the Reaction and Data Acquisition:

-

Initiate the reaction by adding 50 µL of the 2x concentrated working substrate solution to each well.

-

Immediately place the plate in the fluorometric microplate reader and begin recording the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 30-60 seconds for 30-60 minutes[5].

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (ΔRFU/min).

-

To convert the rate of fluorescence increase to the rate of product formation, a standard curve of free AMC should be generated.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Data Presentation and Interpretation

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for characterizing an enzyme's catalytic efficiency and its affinity for a substrate.

| Parameter | Description | Typical Value for Chymotrypsin-like Substrates |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. | For N-acetyl-L-phenylalanyl peptides, Km values are typically in the millimolar (mM) range[6]. For more specific chromogenic substrates like Suc-AAPF-pNA, the Km can be in the high micromolar (µM) to low millimolar (mM) range. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration. | Vmax is dependent on the enzyme concentration and is usually expressed as rate (e.g., µmol/min or RFU/min) per amount of enzyme (e.g., mg). |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate (kcat = Vmax / [E]total). | For efficient substrates, kcat values for chymotrypsin can be in the range of 100-1000 s⁻¹. |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. It is often referred to as the specificity constant. | For good substrates of chymotrypsin, the catalytic efficiency can be in the range of 10⁵ to 10⁷ M⁻¹s⁻¹. |

Experimental Workflow Visualization

Caption: A generalized workflow for performing a kinetic assay.

Conclusion and Future Directions

The use of Leu-Phe-NHMe and its chromogenic and fluorogenic analogs provides a robust and specific method for the kinetic characterization of chymotrypsin and chymotrypsin-like proteases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to conduct these assays with confidence and precision. By understanding the principles behind the assay and meticulously following the experimental procedures, scientists can generate high-quality data crucial for advancing our understanding of protease function and for the development of novel therapeutics.

Future advancements in this field may include the development of novel substrates with improved specificity and photophysical properties, as well as the adaptation of these assays for high-throughput screening platforms. The integration of these kinetic assays with other biophysical techniques will further illuminate the complex mechanisms of protease regulation and inhibition.

References

- Berg, J.M., Tymoczko, J.L., & Gatto, G.J., Jr. (2015). Stryer Biochemistry (8th ed.). W.H. Freeman.

-

Chromogenic Substrates. (n.d.). Chymotrypsin Measurement Principle. Retrieved from [Link]

- Kokotos, G., Geiger, R., & Tzougraki, C. (1990). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Biological Chemistry Hoppe-Seyler, 371(9), 835–840.

- Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in enzymology, 80 Pt C, 341–361.

- Zimmerman, M., Ashe, B., Yurewicz, E. C., & Patel, G. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical biochemistry, 78(1), 47–51.

- Nakajima, K., Powers, J. C., Ashe, B. M., & Zimmerman, M. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Studies with peptide thioesters. The Journal of biological chemistry, 254(10), 4027–4032.

-

UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Retrieved from [Link]

- Castillo, M. J., Nakajima, K., Zimmerman, M., & Powers, J. C. (1979). Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorophoric leaving groups in assays for serine proteases. Analytical biochemistry, 99(1), 53–64.

-

UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) Protocol. Retrieved from [Link]

- Petkov, D. D., Christova, E., & Stoineva, I. (1983). Kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-phenylalanine p-nitroanilide. Biochimica et biophysica acta, 746(1-2), 141–144.

- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767.

- Powers, J. C., Boone, R., Carroll, D. L., Gupton, B. F., Kam, C. M., Nishino, N., Sakamoto, M., & Tuhy, P. M. (1984). Reaction of aroyl- and peptidyl-p-nitroanilides with chymotrypsin-like enzymes: a sensitive assay for chymotrypsin-like enzymes. Journal of Biological Chemistry, 259(7), 4288–4294.

- DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). A sensitive new substrate for chymotrypsin. Analytical biochemistry, 99(2), 316–320.

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

- Bizzozero, S. A., Baumann, W. K., & Dutler, H. (1982). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. European Journal of Biochemistry, 122(2), 251–258.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. coachrom.com [coachrom.com]

- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of L-Leucyl-L-phenylalanine methylamide via Preparative RP-HPLC

Executive Summary

This application note details the protocol for the purification of L-Leucyl-L-phenylalanine methylamide , a hydrophobic dipeptide derivative frequently used as a fluorogenic substrate for chymotrypsin-like proteases and in kinetic studies of protein folding.

The methylamide modification at the C-terminus eliminates the carboxylic acid charge, significantly increasing the molecule's hydrophobicity compared to its free acid parent. Consequently, the primary purification challenge lies in separating the target molecule from synthesis by-products—specifically unreacted coupling reagents and, critically, the D-Leu-L-Phe-NHMe diastereomer , which may form via racemization during the coupling step.

This guide moves beyond standard templates, offering a causal explanation of the method development, a self-validating scale-up logic, and a robust troubleshooting framework.

Physicochemical Profile & Solubility Strategy[1][2][3][4][5]

Understanding the solute is the prerequisite for separation. Leu-Phe-NHMe presents a specific set of challenges due to its basicity and hydrophobicity.

| Parameter | Value / Characteristic | Chromatographic Implication |

| Molecular Formula | Mid-sized small molecule. | |

| Molecular Weight | ~291.39 g/mol | Requires small pore size stationary phase (e.g., 100 Å). |

| Hydrophobicity | High (Leu + Phe + Methylamide) | Strong retention on C18; requires higher % organic modifier than standard peptides. |

| Isoelectric Point (pI) | Basic (Amine pKa ~9.6) | Critical: At neutral pH, the amine is protonated. At high pH (>10), it is neutral. Acidic mobile phase (pH < 3) is required to ensure full protonation and prevent peak tailing due to silanol interactions. |

| Solubility | Water: ~4 mg/mL (poor)DMF/DMSO: >50 mg/mL | Sample Prep Rule: Do not dissolve crude in pure water. Use 50% Acetonitrile/Water or minimal DMF to ensure total dissolution before injection. |

Analytical Method Development (Scouting)

Before preparative loading, an analytical method must be established to define the elution window and verify the separation of diastereomers.

Stationary Phase Selection[1][6][7][8]

-

Column: C18 (Octadecylsilane) is the industry standard for this peptide due to the hydrophobic interaction required to resolve the Leucine and Phenylalanine side chains.

-

Pore Size: 100 Å (ideal for MW < 2000 Da).

-

Particle Size: 5 µm (Analytical), scaling to 10 µm (Preparative).

Mobile Phase Chemistry

-

Solvent A: Milli-Q Water + 0.1% Trifluoroacetic Acid (TFA).

-

Why TFA? TFA acts as an ion-pairing agent. It protonates the N-terminal amine (

), forming a neutral ion pair with the trifluoroacetate anion (

-

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

-

Why ACN? Lower viscosity than methanol, allowing higher flow rates and better mass transfer.

-

Scouting Gradient Protocol

Objective: Determine the %B required to elute the target.

-

Injection: 10 µL of crude sample (1 mg/mL).

-

Gradient: 5% B to 95% B over 20 minutes (Linear).

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

214 nm: Peptide bond absorption (Primary detection).

-

254 nm: Phenylalanine aromatic ring absorption (Secondary confirmation).

-

Result Interpretation:

If Leu-Phe-NHMe elutes at 12.5 minutes , the approximate %B is calculated as:

Preparative Scale-Up Logic

To transition from analytical (mg scale) to preparative (gram scale) without losing resolution, we apply Linear Scale-Up Principles .

The Scale-Up Workflow (Visualization)[11]

Figure 1: The linear scale-up workflow ensures that analytical separation quality is maintained at the preparative scale.

Scale-Up Calculations

Use these formulas to determine the Preparative Flow Rate and Loading Capacity based on your analytical data.

1. Flow Rate Scale-Up:

-

Example: Scaling from 4.6 mm ID (analytical) to 20 mm ID (prep).

- .

2. Loading Capacity Scale-Up:

-

If you successfully separated 0.1 mg on the analytical column (250 x 4.6 mm), you can theoretically load ~1.9 mg on a prep column (250 x 20 mm). Note: In practice, prep columns are often overloaded intentionally to maximize throughput, sacrificing baseline resolution for yield.

Detailed Preparative Protocol

Step 1: System Preparation[9]

-

Column: C18 Prep Column (e.g., 20 x 250 mm, 10 µm spherical silica).

-

Mobile Phase:

-

Equilibration: Flush column with 95% B for 10 mins to remove lipophilic contaminants, then equilibrate with Starting %B (determined below) for 15 mins.

Step 2: Sample Preparation (Critical)

-

Dissolution: Dissolve the crude solid in a minimum volume of 25% Acetonitrile / 75% Water .

-

Troubleshooting: If the sample is cloudy, add small aliquots of DMF until clear. Do not exceed 10% DMF in the final injection volume to avoid "solvent breakthrough" (where the strong solvent carries the peptide through the column unretained).

-

Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter to remove particulates that will clog the prep column frit.

Step 3: Focused Gradient Execution

Instead of the full 5-95% scouting gradient, use a Focused Gradient centered on the elution point found in Section 3.3.

-

Assumption: Target eluted at ~60% B in scouting.

-

Focused Gradient Profile:

-

0-2 min: Hold at 40% B (Loading phase).

-

2-22 min: Linear ramp from 40% B to 70% B (Shallow slope = higher resolution).

-

22-25 min: Ramp to 95% B (Wash).

-

25-30 min: Hold 95% B.

-

30-35 min: Re-equilibrate at 40% B.

-

Step 4: Fraction Collection

-

Trigger: Set UV threshold at 214 nm.

-

Strategy: Collect the main peak in small "slices" (e.g., 15 seconds per tube) rather than one large vessel. This allows you to discard the leading and trailing edges where impurities (like diastereomers) often co-elute.

Post-Purification & Quality Control

-

Fraction Analysis: Analyze every third fraction using the Analytical Method (Section 3).

-

Pooling: Combine fractions that meet the purity threshold (e.g., >98%).

-

Diastereomer Check: Ensure the D-Leu-L-Phe-NHMe isomer (which typically elutes slightly earlier or later depending on the specific C18 selectivity) is excluded.

-

-

Lyophilization:

-

Flash freeze the pooled fractions in liquid nitrogen.

-

Lyophilize for 24-48 hours.

-

Salt Exchange (Optional): If the TFA counter-ion is toxic to the downstream biological assay, perform a salt exchange to HCl or Acetate using a weak anion exchange resin or repeated lyophilization with dilute HCl.

-

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Interaction between amine and residual silanols on silica. | Ensure TFA concentration is at least 0.1%. Consider adding 10-20 mM Ammonium Acetate if pH allows. |

| Fronting Peak | Column Overload (Mass or Volume). | Reduce injection volume. If solubility is the limit, increase column diameter. |

| Split Peaks | Sample solvent too strong (e.g., pure DMSO/DMF). | Dilute sample with water/buffer. Ensure sample solvent strength < Mobile Phase A strength. |

| Ghost Peaks | Carryover from previous run. | Run a "Sawtooth" wash gradient (5% -> 95% -> 5% -> 95%) between runs. |

| High Backpressure | Particulates in sample or precipitating buffer. | Re-filter sample (0.2 µm). Check solubility of buffer salts in high % ACN. |

Decision Tree: Mobile Phase Optimization

Figure 2: Decision tree for optimizing mobile phase conditions when standard protocols yield insufficient purity.

References

-

Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC theory and scale-up).

-

Agilent Technologies. (2020). Strategy for Preparative LC Purification. Application Note 5990-5456EN. (Source for linear scale-up calculations).

-

Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Specifics on peptide diastereomer separation).

-

Waters Corporation. (2023). Prep Calculator for Scaling Analytical to Prep. (Tool for flow/load calculations).[2][3]

-

Sigma-Aldrich. (n.d.). L-Leucyl-L-phenylalanine methylamide Product Specification. (Physicochemical data source).

Sources

Application Notes and Protocols for the Use of Leu-Phe-NHMe in Enzyme Inhibition Studies

Introduction: The Significance of Leu-Phe-NHMe in Protease Inhibition

The dipeptide amide, Leucyl-phenylalanine methylamide (Leu-Phe-NHMe), serves as a valuable tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its structure, mimicking the C-terminal portion of many endogenous peptide substrates, positions it as a competitive inhibitor for several classes of proteases, most notably cysteine proteases such as cathepsins and caspases. These enzymes play critical roles in a myriad of physiological and pathological processes, including protein turnover, apoptosis, inflammation, and cancer progression.[1] The study of their inhibition is therefore of paramount importance for understanding disease mechanisms and for the development of novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for the effective use of Leu-Phe-NHMe in enzyme inhibition studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret enzyme inhibition assays with scientific rigor.

Scientific Foundation: Mechanism of Action and Experimental Rationale

Leu-Phe-NHMe and similar peptide-based inhibitors typically function by competing with the natural substrate for binding to the active site of the enzyme.[2][3] The potency of this inhibition is quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus, greater inhibitory potency. The half-maximal inhibitory concentration (IC50) is another crucial parameter, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

The choice of experimental conditions, such as pH and the specific fluorogenic substrate, is critical for obtaining accurate and reproducible data. For instance, lysosomal proteases like cathepsins exhibit optimal activity at acidic pH, while caspases are generally more active at neutral pH.[4][5] The use of fluorogenic substrates, which release a fluorescent molecule upon enzymatic cleavage, provides a sensitive and continuous method for monitoring enzyme activity.[6]

Core Protocols: Step-by-Step Methodologies

The following protocols provide a framework for assessing the inhibitory potential of Leu-Phe-NHMe against two major classes of cysteine proteases: cathepsins and caspases.

Protocol 1: Inhibition of Cathepsin B and Cathepsin L

This protocol is designed for a 96-well plate format using a fluorometric assay.

Materials:

-

Purified human Cathepsin B or Cathepsin L

-

Leu-Phe-NHMe

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (for both Cathepsin B and L)[4][6]

-

Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

-

Control Inhibitor (optional): E-64 or CA-074[6]

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow:

Figure 1: Workflow for Cathepsin Inhibition Assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and bring it to room temperature.

-

Reconstitute the lyophilized cathepsin enzyme in the Assay Buffer to a stock concentration of 1 µM. Store on ice.

-

Prepare a 10 mM stock solution of Z-Phe-Arg-AMC in DMSO.

-

Prepare a 10 mM stock solution of Leu-Phe-NHMe in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in Assay Buffer to obtain a range of concentrations for testing (e.g., from 1 µM to 1 mM).

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: 50 µL of Assay Buffer.

-

Enzyme control wells (no inhibitor): 45 µL of Assay Buffer and 5 µL of the diluted enzyme solution.

-

Inhibitor wells: 40 µL of Assay Buffer, 5 µL of the diluted enzyme solution, and 5 µL of the respective Leu-Phe-NHMe dilution.

-

Control inhibitor wells (optional): 40 µL of Assay Buffer, 5 µL of the diluted enzyme solution, and 5 µL of a known inhibitor dilution.

-

-

Pre-incubation:

-

Gently tap the plate to mix the contents.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-